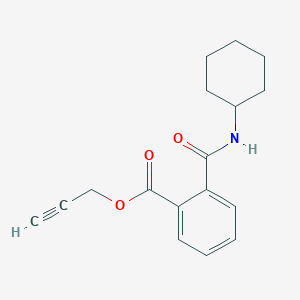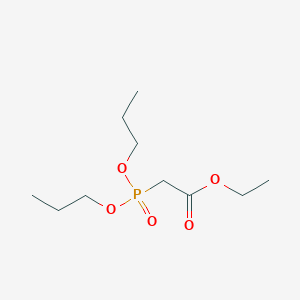
Prop-2-ynyl 2-(cyclohexylcarbamoyl)benzoate
Descripción general
Descripción
Prop-2-ynyl 2-(cyclohexylcarbamoyl)benzoate is an organic compound that features a prop-2-ynyl group attached to a benzoate ester, which is further substituted with a cyclohexylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl 2-(cyclohexylcarbamoyl)benzoate typically involves the reaction of 2-(cyclohexylcarbamoyl)benzoic acid with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an esterification mechanism, where the carboxylic acid group of 2-(cyclohexylcarbamoyl)benzoic acid reacts with the propargyl bromide to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of aqueous micellar media, can improve the environmental sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-ynyl 2-(cyclohexylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the prop-2-ynyl group under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted prop-2-ynyl derivatives.
Aplicaciones Científicas De Investigación
Prop-2-ynyl 2-(cyclohexylcarbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a protecting group for carboxylic acids due to its selective deprotection properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of prop-2-ynyl 2-(cyclohexylcarbamoyl)benzoate involves its ability to act as a protecting group for carboxylic acids. The prop-2-ynyl group can be selectively deprotected under mild conditions using reagents such as tetrathiomolybdate, allowing for the controlled release of the carboxylic acid . This selective deprotection is crucial in multi-step organic synthesis, where protecting groups are used to prevent unwanted reactions at specific functional groups.
Comparación Con Compuestos Similares
Prop-2-ynyl 2-(cyclohexylcarbamoyl)benzoate can be compared with other similar compounds such as:
Prop-2-ynyl benzoate: Lacks the cyclohexylcarbamoyl group, making it less sterically hindered and potentially more reactive.
Cyclohexylcarbamoyl benzoate: Lacks the prop-2-ynyl group, which reduces its utility as a protecting group for carboxylic acids.
Prop-2-ynyl 2-(methylcarbamoyl)benzoate: Similar structure but with a methyl group instead of a cyclohexyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its combination of the prop-2-ynyl group and the cyclohexylcarbamoyl group, which provides both steric protection and selective deprotection capabilities.
Propiedades
IUPAC Name |
prop-2-ynyl 2-(cyclohexylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-12-21-17(20)15-11-7-6-10-14(15)16(19)18-13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSVNCSZYBATFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide](/img/structure/B3821116.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B3821124.png)



![(2-Aminopyridin-4-yl)-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B3821140.png)



![[1-[[1-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol](/img/structure/B3821163.png)
![N,N-diallyl-2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3821171.png)
![[(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate](/img/structure/B3821176.png)
![N-(3,4-dimethylphenyl)-2-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]acetamide](/img/structure/B3821181.png)

